Deoxyhypusine is a critical intermediate in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein essential for cellular proliferation and survival. The compound is formed through the action of deoxyhypusine synthase, which catalyzes the transfer of a 4-aminobutyl group from spermidine to a specific lysine residue on the eIF5A precursor. This modification is unique to eukaryotes and plays a vital role in various cellular processes, including cell growth and differentiation .
Deoxyhypusine plays a significant role in the biological activity of eIF5A. The hypusination process, which involves converting deoxyhypusine into hypusine, is essential for eIF5A's function in translation initiation. This modification enhances the stability and activity of eIF5A, allowing it to interact effectively with ribosomes and other translation factors. The presence of hypusine is critical for cellular functions such as protein synthesis, cell cycle progression, and response to stress .
The synthesis of deoxyhypusine primarily occurs via enzymatic pathways involving:
Both enzymes are conserved across eukaryotic species and are essential for proper cellular function .
Deoxyhypusine has several applications in research and medicine:
Research has indicated that deoxyhypusine interacts with various cellular components:
Several compounds share structural or functional similarities with deoxyhypusine. Here are some notable examples:
| Compound | Similarity | Unique Features |
|---|---|---|
| Hypusine | Post-translational modification | Essential for eIF5A activity |
| Spermidine | Precursor in the synthesis pathway | Involved in multiple biological processes |
| 4-Aminobutylamine | Structural similarity | Not directly involved in eIF5A modification |
| Polyamines (e.g., Putrescine) | Related to cellular growth processes | Broader roles in cell signaling |
Deoxyhypusine's uniqueness lies in its specific role as an intermediate in the hypusination of eIF5A, which is not shared by these other compounds .
Deoxyhypusine is a naturally occurring amino acid derivative with the molecular formula C₁₀H₂₃N₃O₂ and a molecular weight of 217.31 grams per mole [1] [2]. The compound exists as a lysine derivative in which the N⁶ (epsilon-amino group) of lysine is substituted with a 4-aminobutyl group [1]. The complete chemical name is (2S)-2-amino-6-(4-aminobutylamino)hexanoic acid [1].
The structural composition of deoxyhypusine consists of the basic lysine backbone with an extended 4-aminobutyl side chain. The molecule contains three nitrogen atoms: one primary amino group at the alpha position (C-2), one secondary amino group at the epsilon position (C-6) of the original lysine, and one primary amino group at the terminal end of the 4-aminobutyl extension [1]. The carbon backbone consists of ten carbon atoms arranged in a linear configuration with two carboxyl groups contributing to the molecule's acidic properties [1].
Deoxyhypusine has been assigned the Chemical Abstracts Service (CAS) Registry Number 82543-85-9 [1] [3]. Alternative nomenclature includes N⁶-(4-Aminobutyl)lysine and n6-(4-aminobutyl)-l-lysine [1]. The International Union of Pure and Applied Chemistry (IUPAC) name is (2S)-2-amino-6-(4-aminobutylamino)hexanoic acid [1].
The three-dimensional structure of deoxyhypusine exhibits stereochemical specificity, with the alpha carbon maintaining the S configuration characteristic of naturally occurring amino acids [1]. The molecule's extended structure results from the 4-aminobutyl modification, which increases the overall molecular length and provides additional functional groups for biochemical interactions [4].
Deoxyhypusine demonstrates specific physical and chemical properties that influence its biological activity and stability under various conditions. The compound exhibits a predicted water solubility of 6.81 grams per liter according to computational models [5]. The logarithm of the partition coefficient (logP) is calculated as -2.1, indicating the compound's hydrophilic nature and preference for aqueous environments [5].
The molecular structure contains ten rotatable bonds, providing significant conformational flexibility [5]. This flexibility is important for the compound's ability to interact with various binding partners and adopt different conformational states during biochemical processes [6]. The molecule satisfies the Lipinski Rule of Five with one violation, indicating generally favorable drug-like properties [5].
Stability studies on deoxyhypusine-containing proteins reveal important thermal parameters. The compound shows sensitivity to temperature changes, with thermal unfolding processes beginning at relatively low temperatures around 35°C [7]. The melting temperature of deoxyhypusine-containing enzyme complexes varies depending on pH conditions, with acidic environments significantly reducing thermal stability [7]. At pH 7.5, the midpoint of thermal denaturation occurs around 45°C, while at pH 5.5, this temperature decreases by approximately 10°C [7].
Chemical stability of deoxyhypusine is influenced by pH conditions. The compound shows reduced stability under acidic conditions, with significant structural changes occurring at pH values below 4.0 [7]. The presence of metal ions, particularly iron, can influence the stability of deoxyhypusine-containing complexes [7]. The compound demonstrates resistance to chemical denaturation, requiring guanidine hydrochloride concentrations of 1.0 M to initiate unfolding processes [7].
Deoxyhypusine represents an intermediate compound in the biosynthetic pathway from lysine to hypusine. The structural relationship between these three amino acids demonstrates progressive modification of the lysine backbone through post-translational enzymatic processes [8] [9].
Lysine, the precursor molecule, contains an alpha-amino group, alpha-carboxyl group, and a side chain consisting of four methylene groups terminated by a primary amino group [10]. The molecular formula of lysine is C₆H₁₄N₂O₂, with a molecular weight of 146.19 grams per mole [10]. The epsilon-amino group of lysine serves as the site of modification to form deoxyhypusine [11] [12].
The conversion of lysine to deoxyhypusine involves the addition of a 4-aminobutyl moiety derived from the polyamine spermidine [11] [12]. This modification is catalyzed by deoxyhypusine synthase in a nicotinamide adenine dinucleotide-dependent reaction [13] [4]. The resulting deoxyhypusine molecule contains the complete lysine structure with the epsilon-amino group substituted by a 4-aminobutylamino group [1] [11].
Hypusine, the final product in this biosynthetic pathway, is formed through the hydroxylation of deoxyhypusine by deoxyhypusine hydroxylase [8]. The complete chemical name of hypusine is Nε-(4-amino-2-hydroxybutyl)lysine [11] [12]. The structural difference between deoxyhypusine and hypusine is the presence of a hydroxyl group at the C-2 position of the aminobutyl side chain in hypusine [8].
The progressive structural modifications from lysine to hypusine demonstrate increasing molecular complexity and functional specificity. The lysine backbone provides the fundamental amino acid structure, deoxyhypusine introduces the extended aminobutyl side chain, and hypusine adds the hydroxyl group that confers the final biological activity [11] [12] [8].
The structural features of deoxyhypusine directly correlate with its biological functions and binding properties. The extended 4-aminobutyl side chain provides additional functional groups that enable specific protein-protein interactions and enzymatic recognition [14] [15].
The secondary amino group at the epsilon position of the original lysine serves as a critical recognition element for deoxyhypusine hydroxylase [16]. This enzyme specifically recognizes and binds to the deoxyhypusine form rather than the lysine precursor, demonstrating the importance of the aminobutyl modification for substrate specificity [16]. The binding affinity depends on the complete aminobutyl structure, with the terminal amino group forming ionic interactions with acidic residues in the enzyme active site [16].
The conformational flexibility provided by the ten rotatable bonds allows deoxyhypusine to adopt multiple conformational states during binding interactions [6]. This flexibility is particularly important for the compound's incorporation into the eukaryotic translation initiation factor 5A (eIF5A) protein, where it must fit into the specific binding pocket while maintaining functional activity [4] [6].
Structure-activity relationship studies demonstrate that the 4-aminobutyl modification is essential for biological activity. Alterations to the length or composition of the aminobutyl chain result in significant changes in enzymatic recognition and binding affinity [9]. The specific positioning of the amino groups at defined distances is critical for maintaining the proper electrostatic interactions with binding partners [9].
The hydrophilic nature of deoxyhypusine, as indicated by its negative logP value, ensures appropriate solubility in the cellular environment while maintaining the ability to participate in protein-protein interactions [5]. The multiple amino groups provide sites for protonation under physiological pH conditions, contributing to the compound's ability to form ionic bonds with negatively charged residues in protein binding sites [16].
Spermidine arises from the core polyamine pathway in which ornithine decarboxylase converts ornithine into putrescine; decarboxylated S-adenosyl-methionine then donates an aminopropyl group to putrescine via spermidine synthase, yielding spermidine [4] [5]. Cellular flux through this route is tightly regulated because spermidine is diverted away from common polyamine pools into the irreversible sink of deoxyhypusine formation, a fact demonstrated by isotope-tracer studies showing that more than half of the intracellular spermidine pool is channelled into hypusination under spermidine-limiting conditions in yeast [6].
Early radiochemical work with rat testis enzyme showed that deoxyhypusine synthase has a sub-micromolar Michaelis constant for spermidine (≈1 µmol L⁻¹) while exhibiting ≈30 µmol L⁻¹ for nicotinamide adenine dinucleotide (oxidised form) and 0.08 µmol L⁻¹ for the protein substrate, underscoring a high affinity for the polyamine donor [1]. Structural crystallography subsequently revealed a deep acidic tunnel in which the terminal primary amino groups of spermidine form hydrogen bonds to Asp-316 and Asp-243, positioning carbon-5 for nucleophilic attack by the catalytic Lys-329 [3]. Binding studies show positive cooperativity among the four active sites: the apparent dissociation constant for spermidine is 4 µmol L⁻¹ with a Hill coefficient near 1.9, whereas the longer polyamine spermine binds sixty-fold more weakly [3].
| Table 1. Representative kinetic parameters of deoxyhypusine synthase |
| Species (enzyme) | Michaelis constant for spermidine (µmol L⁻¹) | Michaelis constant for nicotinamide adenine dinucleotide (µmol L⁻¹) | Turnover number k_cat (s⁻¹) | Reference |
|---|---|---|---|---|
| Rattus norvegicus | 1.0 [1] | 30 [1] | 0.20 (at 37 °C) [1] | 3 |
| Homo sapiens | 43 (apparent) [7] | 82 (apparent) [7] | 0.015 (at 37 °C) [7] | 23 |
| Trypanosoma brucei (heterotetramer) | 43 (apparent) [7] | 82 (apparent) [7] | 0.018 [7] | 23 |
Deoxyhypusine synthase mediates four discrete half-reactions [8] [3]:
Cryo-crystal structures show that a flexible “ball-and-chain” segment gates the tunnel; in active (pH 8.0) crystals this segment is disordered, allowing substrate access [11]. Complex formation with the precursor protein is exceptionally tight (dissociation constant ≤0.5 nmol L⁻¹) and involves one precursor monomer per enzyme tetramer, as quantified by analytical ultracentrifugation [10].
Isothermal titration calorimetry on an archaeal deoxyhypusine synthase–initiation-factor complex provides a full thermodynamic profile (Table 2) [12].
| Table 2. Thermodynamic parameters for binding of archaeal initiation factor 5A to archaeal deoxyhypusine synthase |
| Temperature (°C) | Enthalpy change ΔH (kcal mol⁻¹) | Entropy term –TΔS (kcal mol⁻¹) | Gibbs energy ΔG (kcal mol⁻¹) | Dissociation constant (µmol L⁻¹) |
|---|---|---|---|---|
| 5 | +3.0 | –11.1 | –8.0 | 0.48 [12] |
| 20 | –6.1 | –2.1 | –8.1 | 0.96 [12] |
| 25 | –9.5 | +1.3 | –8.2 | 1.10 [12] |
| 30 | –13.0 | +5.3 | –7.8 | 2.50 [12] |
The binding is enthalpy-driven at moderate temperatures but becomes entropy-driven at 5 °C, with a negative heat-capacity change (ΔC_p ≈ –0.36 kcal mol⁻¹ K⁻¹), consistent with local folding of an eight-residue hypusine loop upon complexation [12]. Kinetic analysis by kinITC yields an association rate constant of 6.5 × 10³ L mol⁻¹ s⁻¹ and a dissociation rate constant of 1.7 × 10⁻² s⁻¹ at 30 °C, indicating rapid complex formation followed by moderate stability [12].
The catalytic cycle itself recycles the bound nicotinamide adenine dinucleotide co-factor internally: stopped-flow fluorescence shows a burst phase of nicotinamide adenine dinucleotide (reduced form) accumulation followed by immediate hydride return, proving intramolecular hydride transfer within one active site [9]. Activation energies calculated from temperature-dependence of turnover are low (≈13 kcal mol⁻¹), compatible with an imine-based mechanism.